2-Cyclohexene-1-acetaldehyde, alpha,2-dimethyl-5-(1-methylethenyl)-
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Overview
Description
2-Cyclohexene-1-acetaldehyde, alpha,2-dimethyl-5-(1-methylethenyl)- is an organic compound with the molecular formula C12H18O. It is a derivative of cyclohexene, featuring an acetaldehyde group and multiple methyl and methylethenyl substituents. This compound is known for its unique chemical structure and reactivity, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-acetaldehyde, alpha,2-dimethyl-5-(1-methylethenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-5-(1-methylethenyl)-cyclohexanone with suitable reagents to introduce the acetaldehyde group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are meticulously controlled. The process may also include purification steps like distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexene-1-acetaldehyde, alpha,2-dimethyl-5-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetaldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives depending on the reagents used.
Scientific Research Applications
2-Cyclohexene-1-acetaldehyde, alpha,2-dimethyl-5-(1-methylethenyl)- finds applications in several scientific domains:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-Cyclohexene-1-acetaldehyde, alpha,2-dimethyl-5-(1-methylethenyl)- exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s reactivity is influenced by the presence of the cyclohexene ring and the substituents, which can affect its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Cyclohexene-1-acetaldehyde, alpha,4-dimethyl-: Another cyclohexene derivative with similar structural features but different substitution patterns.
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate: A related compound with an acetate group instead of an aldehyde.
Cyclohexanol, 2-methyl-5-(1-methylethenyl)-: A similar compound with a hydroxyl group instead of an aldehyde.
Uniqueness
2-Cyclohexene-1-acetaldehyde, alpha,2-dimethyl-5-(1-methylethenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
72928-28-0 |
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Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-(2-methyl-5-prop-1-en-2-ylcyclohex-2-en-1-yl)propanal |
InChI |
InChI=1S/C13H20O/c1-9(2)12-6-5-10(3)13(7-12)11(4)8-14/h5,8,11-13H,1,6-7H2,2-4H3 |
InChI Key |
PBEWYCCRRKCGGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1C(C)C=O)C(=C)C |
Origin of Product |
United States |
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